molecular formula C19H14ClN3O B5788416 5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5788416
M. Wt: 335.8 g/mol
InChI Key: DLRLAVWDZKVDDP-UHFFFAOYSA-N
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Description

5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-chlorobenzaldehyde with benzylhydrazine to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 5-phenyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 5-benzyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

5-benzyl-2-(4-chlorophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-15-8-6-14(7-9-15)17-12-18-21-16(11-19(24)23(18)22-17)10-13-4-2-1-3-5-13/h1-9,11-12,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRLAVWDZKVDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)N3C(=N2)C=C(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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